Benzyl 6-(trifluoromethoxy)nicotinate
Description
Benzyl 6-(trifluoromethoxy)nicotinate is a nicotinic acid derivative featuring a trifluoromethoxy (-OCF₃) substituent at the 6-position of the pyridine ring and a benzyl ester group at the carboxylic acid position. This compound is structurally related to benzyl nicotinate (nicotinic acid benzyl ester) but distinguished by the electron-withdrawing trifluoromethoxy group, which significantly alters its physicochemical properties, such as solubility, lipophilicity, and metabolic stability .
Properties
Molecular Formula |
C14H10F3NO3 |
|---|---|
Molecular Weight |
297.23 g/mol |
IUPAC Name |
benzyl 6-(trifluoromethoxy)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)21-12-7-6-11(8-18-12)13(19)20-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
ZUCXTHLUOZOWLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CN=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Esterification of Nicotinic Acid Derivatives with Benzyl Alcohol
A well-documented method for synthesizing benzyl nicotinate derivatives involves direct esterification of nicotinic acid or its derivatives with benzyl alcohol under catalytic conditions.
- Catalysts: Lanthanum(III) isopropoxide has been used effectively to catalyze the esterification of methyl nicotinate with benzyl alcohol, yielding benzyl nicotinate with high efficiency (up to 99% yield).
- Reaction Conditions:
- Temperature: Approximately 110 °C
- Duration: Around 6 hours
- Use of molecular sieves to remove water and drive the equilibrium toward ester formation
- Procedure:
A mixture of the nicotinic acid derivative, benzyl alcohol, catalyst, and molecular sieves is heated under reflux. After completion, the solvent is removed under reduced pressure, and the product is purified.
This method can be adapted to the trifluoromethoxy-substituted nicotinic acid analogs, assuming the trifluoromethoxy substituent is stable under these conditions.
Palladium-Catalyzed Cross-Coupling for Trifluoromethoxy Substitution
The introduction of the trifluoromethoxy group at the 6-position of the nicotinate ring can be achieved via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
- Starting Materials:
- 6-chloronicotinic acid derivatives or 6-halonicotinic acid esters
- 4-(trifluoromethoxy)phenylboronic acid or related trifluoromethoxy-substituted aryl boronic acids
- Catalysts and Reagents:
- Pd(PPh3)4 or PdCl2(PPh3)2 as palladium sources
- Potassium carbonate as a base
- Solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) with water
- Reaction Conditions:
- Temperature: 100–120 °C
- Atmosphere: Inert (nitrogen or argon)
- Duration: Several hours (e.g., 10 min to 48 h depending on conditions)
- Example:
A reaction of 6-chloronicotinic acid benzyl ester with 4-(trifluoromethoxy)phenylboronic acid in DMF with Pd catalyst and K2CO3 at 110 °C yielded the trifluoromethoxy-substituted nicotinate ester with moderate to good yields (~34% to 64% depending on exact conditions).
Alternative Routes: Use of Protected Intermediates and Deprotection
Some synthetic routes involve protection of hydroxyl or carboxyl groups during the introduction of the trifluoromethoxy substituent, followed by deprotection to yield the final benzyl ester.
- Protective groups such as hydroxyl protective groups (PG) are applied to facilitate selective reactions.
- After the coupling and substitution steps, protective groups are removed under mild conditions to avoid decomposition of the trifluoromethoxy group.
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Esterification of nicotinic acid with benzyl alcohol | Lanthanum(III) isopropoxide, molecular sieves | 110 °C, 6 h, reflux | Up to 99 | High yield, water removal critical |
| Suzuki coupling for trifluoromethoxy introduction | Pd(PPh3)4, K2CO3, DMF, 4-(trifluoromethoxy)phenylboronic acid | 110–120 °C, inert atmosphere, 10 min–48 h | 34–64 | Moderate yields, requires inert atmosphere |
| Protective group strategy | Hydroxyl protective groups, Lewis acids (SnCl4, TiCl4) | Room temperature to mild heating | Variable | Enables selective functionalization |
Research Discoveries and Optimization Insights
- Catalyst Efficiency: Lanthanum(III) catalysts have shown excellent catalytic activity in esterification, providing high yields and mild reaction conditions.
- Cross-Coupling Advances: The use of palladium catalysts with appropriate ligands and bases enables efficient trifluoromethoxy group installation, though reaction times and yields vary depending on substrates and conditions.
- Protective Group Chemistry: Strategic use of protective groups allows for selective reactions on sensitive molecules, improving overall synthetic efficiency.
- Industrial Scalability: Some processes have been optimized for industrial scalability by minimizing chromatographic purification and using mild conditions to reduce by-products.
Summary and Recommendations
- The synthesis of this compound is best approached via a two-step strategy: first esterification of the nicotinic acid derivative with benzyl alcohol and then palladium-catalyzed introduction of the trifluoromethoxy substituent via cross-coupling.
- Careful control of reaction conditions, catalyst choice, and protective group strategies is essential for optimizing yield and purity.
- The trifluoromethoxy group is generally stable under the described conditions but requires inert atmosphere and appropriate solvents for successful coupling.
- For large-scale synthesis, methods avoiding extensive chromatographic purification and employing robust catalysts are preferred.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-(trifluoromethoxy)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the trifluoromethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Benzyl 6-(trifluoromethoxy)nicotinate is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This article will explore its applications in scientific research, particularly in the pharmaceutical and cosmetic industries, supported by data tables and documented case studies.
Pharmaceutical Applications
This compound has been studied for its potential therapeutic effects, particularly in enhancing drug delivery systems. Its vasodilatory properties can improve blood flow, which is advantageous for localized drug delivery. Studies have shown that compounds with similar structures can enhance the permeation of active ingredients through the skin, making them effective in transdermal formulations .
Case Study: Topical Formulations
A study conducted on the kinetics of blood flow after the application of benzyl nicotinate demonstrated significant increases in blood flow at various anatomical sites, indicating its potential as a carrier for other therapeutic agents . This study measured cutaneous responses such as temperature and redness, providing insights into how this compound could be used to enhance the efficacy of topical medications.
Cosmetic Applications
In the cosmetic industry, this compound is utilized for its ability to enhance skin vitality and promote hair growth. Its vasodilatory effects facilitate increased nutrient delivery to skin cells and hair follicles, making it a valuable ingredient in formulations aimed at improving skin health and hair density.
Benefits in Skincare:
- Enhanced Skin Vitality : By promoting blood circulation, it helps achieve a healthier skin appearance.
- Improved Absorption : It increases the permeability of the skin, allowing other active ingredients to penetrate more effectively .
Table: Comparative Efficacy of this compound in Cosmetic Products
| Product Type | Active Ingredients | Enhancement Mechanism | Observed Benefits |
|---|---|---|---|
| Anti-aging Creams | Retinoids | Increased absorption | Reduced wrinkles |
| Hair Growth Serums | Biotin | Improved blood flow to follicles | Enhanced hair growth |
| Moisturizers | Hyaluronic Acid | Better penetration | Increased hydration |
Research on Bioavailability
Research indicates that assessing the bioavailability of topical applications remains a challenge. This compound's ability to enhance dermal absorption positions it as a candidate for further studies on skin bioavailability and toxicity assessments .
Findings from Recent Studies
Recent investigations have focused on how benzyl nicotinate derivatives can be optimized for better stability and efficacy in cosmetic formulations. Techniques such as Box-Behnken design have been employed to evaluate the interactions between various raw materials used in these formulations .
Mechanism of Action
The mechanism of action of Benzyl 6-(trifluoromethoxy)nicotinate involves its interaction with specific molecular targets. It acts as a rubefacient and vasodilator, which means it can increase blood flow to the skin and cause redness. This effect is mediated through its interaction with nicotinic acid receptors, leading to the dilation of blood vessels .
Comparison with Similar Compounds
Benzyl Nicotinate
- Structure : Lacks substituents at the 6-position of the pyridine ring; simplest form of the benzyl nicotinate family .
- Properties :
- Higher polarity due to the absence of bulky substituents.
- Lower lipophilicity (logP ~1.2 predicted) compared to trifluoromethoxy analogs.
- Applications : Used as a pharmaceutical intermediate and in cosmetic formulations for its vasodilatory properties .
| Property | Benzyl Nicotinate | Benzyl 6-(Trifluoromethoxy)nicotinate (Inferred) |
|---|---|---|
| Substituent (Position 6) | None | -OCF₃ |
| Molecular Weight | 213.23 g/mol | ~315.25 g/mol |
| logP | ~1.2 | ~3.5 (estimated due to -OCF₃) |
| Stability | Moderate | Enhanced hydrolytic stability (electron-withdrawing -OCF₃) |
Benzyl 6-Hydroxynicotinate (CAS 191157-01-4)
Benzyl 6-Chloro-5-ethylnicotinate (CAS 1426530-29-1)
- Structure : Contains chloro (-Cl) and ethyl (-C₂H₅) groups at positions 6 and 5, respectively .
- Properties :
- Increased steric bulk and lipophilicity (logP ~4.0).
- Enhanced resistance to esterase-mediated hydrolysis.
- Applications: Potential use in agrochemicals or as a bioactive scaffold due to halogenation .
Crystalline (R)-5-Carbamylpyridine-3-yl-2-methyl-4-(3-(trifluoromethoxy)benzyl)piperazine-1-carboxylate
- Structure : Incorporates a trifluoromethoxybenzyl group within a piperazine-carboxylate framework .
- Properties :
- High crystallinity improves purification and formulation.
- Trifluoromethoxy group enhances metabolic stability and bioavailability.
- Applications : Patented for therapeutic use, likely in neurological or inflammatory disorders .
Key Differentiators of this compound
- Lipophilicity: The -OCF₃ group raises logP compared to hydroxyl or unsubstituted analogs, favoring blood-brain barrier penetration . Metabolic Resistance: Fluorine atoms reduce susceptibility to cytochrome P450 oxidation, extending half-life in vivo.
Synthetic Challenges :
- Introducing -OCF₃ requires specialized reagents (e.g., trifluoromethylation agents), increasing production costs compared to benzyl nicotinate derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
